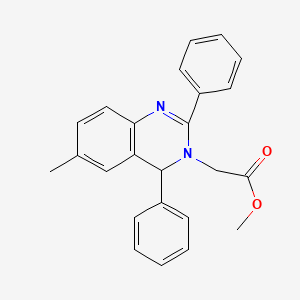
N-(5-氟-2-甲基苯基)-2-(2-氧代-4-苯基喹唑啉-1(2H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss similar quinazolinone derivatives and their synthesis, molecular structure, and potential biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of suitable precursors under controlled conditions. For instance, Paper describes the synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines by reacting ethyl(1 E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines. Similarly, Paper reports the synthesis of a related compound through Sonogashira cross-coupling. These methods could potentially be adapted for the synthesis of "N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as mentioned in Papers and . These techniques help in determining the structural integrity and purity of the synthesized compounds. Theoretical calculations, such as DFT, can also be used to predict vibrational wavenumbers and compare them with experimental values, as demonstrated in Paper .
Chemical Reactions Analysis
The reactivity of quinazolinone derivatives can be influenced by structural effects, as studied in Paper . The presence of different substituents on the quinazolinone core can affect the compound's reactivity towards various reagents and conditions, which is crucial for further chemical modifications or biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are important for their practical applications. Theoretical studies, like those in Paper , can provide insights into the electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, which are related to the compound's reactivity and potential as a drug candidate.
Relevant Case Studies
While the provided papers do not directly discuss "N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide," they do provide case studies of similar compounds. For example, Paper explores the potential anti-cancer activity of quinazolinone derivatives as inhibitors for methionine synthase, which is over-expressed in certain tumor cells. Paper investigates the inhibitory activity of a quinazolinone derivative against the BRCA2 complex, suggesting its potential use in cancer therapy. These studies could serve as a basis for investigating the biological activities of the compound .
科学研究应用
抗微生物和抗肿瘤活性
抗微生物特性: 包括结构类似于N-(5-氟-2-甲基苯基)-2-(2-氧代-4-苯基喹唑啉-1(2H)-基)乙酰胺的新型噁唑烷酮类似物,在体外实验中表现出显著的抗细菌活性,针对多种临床重要的人类病原体,包括甲氧西林敏感和甲氧西林耐药的金黄色葡萄球菌、肠球菌和肠球菌,而且没有迅速产生耐药性(Zurenko et al., 1996)。
抗肿瘤潜力: 该化合物的结构已被纳入新设计中,以针对抗肿瘤活性。例如,含有喹唑啉酮基团的磺胺衍生物已被合成,并显示出对乳腺癌(MDA-MB-231)和结肠癌(HT-29)细胞系的细胞毒活性,表明它们有潜力作为癌症治疗药物(Ghorab et al., 2015)。
酶抑制和分子对接研究
VEGFR-2和EGFR酪氨酸激酶抑制: 基于喹唑啉酮的衍生物已被合成并评估为VEGFR-2和EGFR酪氨酸激酶的双重抑制剂,表现出对癌细胞系的强效细胞毒活性,突显了它们在癌症治疗中的潜力(Riadi et al., 2021)。
外周苯二氮卓啉受体的结合特性: 研究还调查了相关化合物与外周苯二氮卓啉受体的结合特性,展示了这些分子在理解受体相互作用方面的实用性,并有可能指导新治疗剂的开发(Chaki et al., 1999)。
结构和化学性质
- 多形性研究: 对该化学家族中的化合物的研究包括对它们多形性形式的调查,有助于了解其理化性质以及对药物配方和稳定性的影响(Maccaroni et al., 2008)。
属性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-15-11-12-17(24)13-19(15)25-21(28)14-27-20-10-6-5-9-18(20)22(26-23(27)29)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEFVOJICDXKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)
![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)
![N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2525115.png)
![[(6-Methylpyridin-2-yl)methyl][(5-nitro-1,3-benzoxazol-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2525120.png)
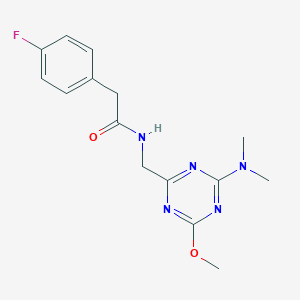
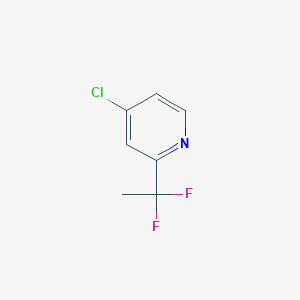
![4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2525124.png)
![ethyl 2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2525126.png)
![4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B2525127.png)
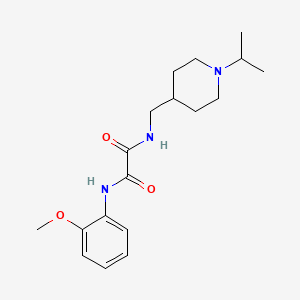
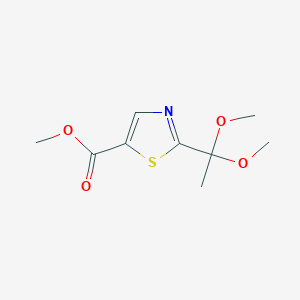
![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2525131.png)
